molecular formula C10H14N2O2 B2992976 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1249606-57-2

3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2992976
CAS No.: 1249606-57-2
M. Wt: 194.234
InChI Key: BFJJTMAWFVZDQV-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a cyclopentyl group at position 3, a methyl group at position 1, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.24 g/mol . The compound’s structure combines a hydrophobic cyclopentyl substituent with a polar carboxylic acid group, making it a versatile intermediate in medicinal and agrochemical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentyl-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12-6-8(10(13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJJTMAWFVZDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with applications in scientific research, particularly in chemistry, biology, and medicine. The presence of a cyclopentyl group in its structure enhances its lipophilicity, which can influence its biological activity and interaction with molecular targets.

Chemistry

This compound can serve as a ligand in coordination chemistry. It can form complexes with transition metals, which act as catalysts in various organic reactions. It is also used as an intermediate in synthesizing more complex organic molecules.

Biology

This compound is valuable in biological studies due to its potential to inhibit specific enzymes. It can also serve as a building block for synthesizing biologically active compounds, including potential pharmaceuticals. The unique steric and hydrophobic characteristics imparted by the cyclopentyl group influence its binding affinity and selectivity towards molecular targets.

Medicine

Ongoing research explores the potential of this compound as a precursor for drugs targeting specific enzymes or receptors. Its structure allows for modifications that can lead to developing new therapeutic agents, particularly in treating inflammatory and infectious diseases. One study revealed that CPM-PCA derivatives showed nanomolar inhibition of LDHA.

Related Compounds

CompoundBiological ActivityUnique Properties
3-amino-1H-pyrazole-4-carboxylic acidAnti-inflammatory, antimicrobial, anticancerLacks the cyclopentyl group, making it less hydrophobic
3-amino-1-methyl-1H-pyrazole-4-carboxylic acidAnti-inflammatory, antimicrobial, anticancerContains a methyl group instead of a cyclopentyl group, affecting its steric and electronic properties
1-methyl-1H-pyrazole-4-carboxylic acid amidesHigher antifungal activity against phytopathogenic fungi Could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH
1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acidAnti-inflammatory agent and a modulator of certain enzyme activitiesInfluence pathways involved in pain and inflammation

Mechanism of Action

The mechanism of action of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities References
3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid 1-methyl, 3-cyclopentyl, 4-COOH C₁₀H₁₄N₂O₂ 194.24 Hydrophobic bulk (cyclopentyl), synthetic intermediate
5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 1-phenyl, 5-methyl, 4-COOH C₁₁H₁₀N₂O₂ 202.21 Aromatic (phenyl), spectral/structural studies
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 1-methyl, 3-CF₂H, 4-COOH C₆H₆F₂N₂O₂ 176.12 Electronegative (F), enhanced metabolic stability
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 1,3-diphenyl, 5-methyl, 4-COOH C₁₇H₁₄N₂O₂ 278.31 High hydrophobicity, m.p. 136°C
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid 1-cyclohexyl, 5-(4-MeOPh), 4-COOH C₁₈H₂₀N₂O₃ 312.37 Hydrogen bonding (methoxy), structural stability

Pharmacological and Physicochemical Properties

  • Hydrophobicity and Solubility: The cyclopentyl group in the target compound enhances lipophilicity compared to phenyl-substituted analogs (e.g., 5-methyl-1-phenyl analog, C₁₁H₁₀N₂O₂) . This property may improve membrane permeability but reduce aqueous solubility.
  • Synthetic Routes :

    • The target compound’s synthesis likely parallels methods for similar pyrazole-4-carboxylic acids, such as hydrolysis of ethyl esters (e.g., 5-methyl-1,3-diphenyl analog synthesized via NaOH-mediated ester hydrolysis) or nitrile hydrolysis (e.g., fluorinated analogs from 3-polyfluoro-methyl-4-nitrile precursors) .
  • Biological Activity :

    • Analogs with methylsulfanyl groups (e.g., 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters) show analgesic and anti-inflammatory effects, suggesting substituent-dependent activity modulation .
    • Bulky substituents (e.g., cyclohexyl in C₁₈H₂₀N₂O₃) may sterically hinder receptor interactions, while electron-withdrawing groups (e.g., chlorine in 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl analog) could enhance binding affinity .

Biological Activity

3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

This compound is characterized by a pyrazole ring substituted with a cyclopentyl group and a carboxylic acid functional group. Its unique structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It acts as an inhibitor or modulator of specific enzymes, which can lead to altered cellular responses. The precise mechanisms are still under investigation, but preliminary studies suggest interactions with key metabolic pathways involved in inflammation and microbial growth .

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The compound's minimum inhibitory concentration (MIC) values suggest potent antibacterial effects, making it a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Preliminary data suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity positions it as a potential therapeutic agent for conditions characterized by chronic inflammation .

3. Anticancer Potential
Emerging studies have explored the anticancer properties of this compound. Initial findings indicate that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. Further research is required to elucidate its full potential in oncology .

Data Table: Biological Activity Overview

Activity Mechanism Target Organisms/Cells Reference
AntimicrobialInhibition of bacterial growthGram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of cytokine productionHuman immune cells
AnticancerInduction of apoptosisVarious cancer cell lines

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, the compound was tested against multiple bacterial strains using disk diffusion and broth microdilution methods. Results indicated that it exhibited significant antibacterial activity with MIC values lower than those of standard antibiotics used in treatment .

Case Study 2: Anti-inflammatory Mechanism
A separate study focused on the anti-inflammatory potential of the compound demonstrated that it effectively reduced levels of tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting its utility in inflammatory disease models .

Q & A

Q. What are the standard synthetic routes for 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid?

Methodological Answer: The compound is typically synthesized via cyclocondensation followed by hydrolysis. For example:

  • Step 1 : Cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with a hydrazine derivative (e.g., cyclopentylhydrazine) in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole ester intermediate .
  • Step 2 : Basic hydrolysis (e.g., NaOH or KOH in aqueous ethanol) converts the ester to the carboxylic acid .

Table 1 : Comparison of Reaction Conditions for Pyrazole Derivatives

StepReagents/ConditionsYield (%)Reference
CyclocondensationDMF-DMA, 80°C, 6h70–85
Hydrolysis1M NaOH, reflux, 4h>90

Q. How is this compound characterized to confirm its structural integrity?

Methodological Answer: Key techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 2.5–3.0 ppm (cyclopentyl protons) and δ 12.5 ppm (carboxylic acid proton) confirm substitution patterns .
    • IR : Stretching bands at 1700–1720 cm⁻¹ (C=O of carboxylic acid) and 1550–1600 cm⁻¹ (pyrazole ring) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N values (e.g., C: 60.5%, H: 6.7%, N: 12.3%) .

Q. What are the solubility and storage recommendations for this compound?

Methodological Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts) .
  • Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Q. What safety precautions are required during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction yields be optimized during cyclocondensation?

Methodological Answer:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 6h) and improves yield by 10–15% .
  • Solvent Optimization : Anhydrous toluene or THF minimizes side reactions .

Q. How do substituents on the pyrazole ring influence biological activity?

Methodological Answer:

  • Case Study : Replacement of the cyclopentyl group with trifluoromethyl (CF₃) enhances metabolic stability and kinase inhibition potency (IC₅₀ reduced from 1.2 μM to 0.3 μM) .
  • Electron-Withdrawing Groups : Carboxylic acid at position 4 improves binding to ATP pockets in kinases via hydrogen bonding .

Table 2 : Structure-Activity Relationship (SAR) Trends

SubstituentBiological EffectMechanismReference
CF₃ at C3↑ Anti-proliferative activitymTOR/p70S6K inhibition
Cl at C5↑ Analgesic potencyCOX-2 selectivity

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP). Key interactions include H-bonding between the carboxylic acid and Lys72 .
  • DFT Calculations : B3LYP/6-31G* basis set optimizes geometry and calculates electrostatic potential for reactivity prediction .

Q. How are contradictions in pharmacological data resolved?

Methodological Answer:

  • Replicate Studies : Independently verify bioactivity using orthogonal assays (e.g., SPR vs. enzyme inhibition) .
  • Impurity Analysis : Use HPLC-MS to confirm compound purity (>95%) if commercial sources lack analytical data .

Q. What advanced modifications enhance its pharmacokinetic profile?

Methodological Answer:

  • Prodrug Design : Esterification of the carboxylic acid improves oral bioavailability (e.g., ethyl ester prodrug increases Cₘₐₓ by 3-fold) .
  • PEGylation : Enhances solubility and half-life in vivo .

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